REACTION_CXSMILES
|
[N+](C[C:5](=[O:14])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])([O-])=O.[CH3:15][N:16]([CH2:18][CH2:19][OH:20])[CH3:17]>C1C=CC=CC=1>[C:5]([O:20][CH2:19][CH2:18][N:16]([CH3:17])[CH3:15])(=[O:14])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(CCCCCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
wherein they are refluxed for four hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
At the end of this time, there are distilled off from the reaction mixture 44 parts by weight of benzene solvent and 2.0 parts by weight of nitromethane
|
Type
|
DISTILLATION
|
Details
|
The remaining benzene is then distilled at atmospheric pressure and 80°C
|
Type
|
DISTILLATION
|
Details
|
Thereafter the residual dark oil is distilled at 106°-110°C, at 2mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)(=O)OCCN(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |